N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
Description
N'-(2,5-Dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a structurally complex organic compound characterized by an ethanediamide backbone substituted with a 2,5-dimethylphenyl group and a multifunctional side chain.
The compound’s synthesis likely involves multi-step organic reactions, including amidation, alkylation, and heterocyclic ring formation. Crystallographic data for such complex structures are typically resolved using programs like SHELXL, a widely trusted tool for small-molecule refinement .
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-18-8-9-19(2)22(15-18)28-26(32)25(31)27-17-24(30-13-4-5-14-30)21-10-11-23-20(16-21)7-6-12-29(23)3/h8-11,15-16,24H,4-7,12-14,17H2,1-3H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBALCNLFOWGXGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique combination of tetrahydroquinoline, pyrrolidine, and ethanediamide groups distinguishes it from analogs.
Table 1: Key Comparisons with Structural Analogs
Key Observations:
Pyrrolidine-Containing Analogs: Nitrosopyrrolidine (CAS 100-75-4) shares the pyrrolidine ring but differs critically in its nitroso group, which confers carcinogenicity . The target compound’s pyrrolidine may enhance binding to amine receptors (e.g., GPCRs) without nitroso-related toxicity.
Tetrahydroquinoline Derivatives: 1-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-79-2) lacks the ethanediamide and pyrrolidine groups, limiting its versatility in multi-target interactions. The target compound’s tetrahydroquinoline moiety could mimic natural alkaloids, suggesting possible neuroactive properties.
Ethanediamide Backbone : Compared to N-(2,5-dimethylphenyl)acetamide, the ethanediamide group in the target compound may improve hydrogen-bonding capacity, enhancing target affinity or solubility in polar solvents.
Research Findings and Implications
- Structural Insights: The pyrrolidine and tetrahydroquinoline groups likely contribute to the compound’s conformational flexibility and membrane permeability, critical for central nervous system (CNS) penetration. Similar pyrrolidine-containing drugs (e.g., ropinirole) exploit this feature for dopamine receptor targeting.
- Toxicological Considerations: Unlike nitrosopyrrolidine, the absence of a nitroso group in the target compound may reduce genotoxic risks, aligning it with safer therapeutic candidates .
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